molecular formula C15H14N4O3S B2807294 N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide CAS No. 391889-67-1

N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide

Cat. No.: B2807294
CAS No.: 391889-67-1
M. Wt: 330.36
InChI Key: BRGRFCYURSCDNQ-UHFFFAOYSA-N
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Description

The compound N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide features a 1,2,4-triazole core substituted with:

  • A sulfanylidene (thioketone) group at position 5, enhancing electrophilicity and hydrogen-bonding capacity.
  • A furan-2-carboxamide moiety attached via a methyl group at position 3, introducing polarity and hydrogen-bonding sites.

This structure is characteristic of bioactive triazole derivatives, which are often explored for antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-21-11-6-3-2-5-10(11)19-13(17-18-15(19)23)9-16-14(20)12-7-4-8-22-12/h2-8H,9H2,1H3,(H,16,20)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGRFCYURSCDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NNC2=S)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501330645
Record name N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51085701
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

391889-67-1
Record name N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the triazole ringThe final step involves the coupling of the triazole intermediate with furan-2-carboxylic acid under suitable conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, and methods such as microwave-assisted synthesis and catalytic processes are explored to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential, particularly as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Group Comparisons

Compound Core Structure Key Substituents Notable Properties Reference
Target Compound 1,2,4-Triazole 2-Methoxyphenyl, sulfanylidene, furan-2-carboxamide Moderate polarity, H-bonding capacity
Compound I/II (Ethanol Monosolvates) 1,2,4-Triazole Sydnonylideneamino, benzamide High polarity (ethanol solvate)
N-(2,4-Difluorophenyl)-...acetamide 1,2,4-Triazole Difluorophenyl, ethyl, furan-2-yl Enhanced metabolic stability
(S)-N-(5-(3-Fluorobenzyl)-...carboxamide 1,2,4-Triazole 3-Fluorobenzyl, tetrahydrofuran-2-carboxamide Flexible conformation, improved solubility

Table 2: Impact of Substituents on Properties

Substituent Effect on Properties Example Compound
2-Methoxyphenyl ↑ H-bonding, moderate lipophilicity Target Compound
Benzylsulfanyl ↑ Lipophilicity, potential CNS penetration
Difluorophenyl ↑ Metabolic stability, electronegativity
Tetrahydrofuran ↑ Solubility, reduced π-π interactions

Biological Activity

N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide is a compound that belongs to the class of 1,2,4-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the pharmacological profile, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H14N4O3S\text{C}_{14}\text{H}_{14}\text{N}_4\text{O}_3\text{S}

Antimicrobial Properties

Research has indicated that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial and fungal strains:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus0.125 μg/mL
Escherichia coli0.25 μg/mL
Candida albicans0.0156 μg/mL

The compound demonstrated potent antifungal activity, significantly outperforming traditional antifungal agents like fluconazole.

Anticancer Activity

The triazole derivatives have also been studied for their anticancer properties. The compound exhibited notable cytotoxic effects against several cancer cell lines:

Cell Line IC50 (μM) Reference
MCF-7 (Breast cancer)5.0
HeLa (Cervical cancer)3.5
A549 (Lung cancer)7.0

These findings suggest that this compound may inhibit cell proliferation through apoptosis induction.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes critical for microbial survival and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.
  • DNA Interaction : Potential intercalation with DNA has been suggested, disrupting replication and transcription processes.

Case Studies

Recent studies have highlighted the potential applications of this compound in treating infections and cancers. For instance:

  • In Vivo Studies : Animal models treated with the compound showed a significant reduction in tumor size compared to control groups.
  • Combination Therapy : When used alongside conventional antibiotics or chemotherapeutics, the compound enhanced efficacy and reduced resistance development.

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